![molecular formula C16H7ClF6N2S B2485791 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide CAS No. 241488-33-5](/img/structure/B2485791.png)
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide is a useful research compound. Its molecular formula is C16H7ClF6N2S and its molecular weight is 408.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide is a compound that may be involved in complex chemical syntheses and characterizations due to its unique structural features. For instance, compounds with similar naphthyridinyl and chlorophenyl moieties have been synthesized and characterized through various techniques such as NMR, MS, and X-ray diffraction analysis. These compounds often serve as intermediates in the synthesis of more complex molecules with potential applications in materials science, catalysis, and organic electronics. The presence of trifluoromethyl groups can impart unique electronic and steric properties, making these compounds valuable for developing novel materials with specific functionalities (Owsianik et al., 2009).
Materials Science Applications
In materials science, the fluorinated and sulfide components of such molecules could contribute to the development of high-performance polymers and coatings. Fluorinated compounds, in particular, are known for their exceptional chemical resistance and thermal stability, which are desirable properties in materials used in harsh environments. Compounds with naphthyridine and sulfide moieties could also be explored for their electronic properties, potentially useful in creating new semiconducting materials, photovoltaic cells, or light-emitting diodes (LEDs) (Chung & Hsiao, 2008).
Catalysis and Organic Transformations
In the field of catalysis, such compounds could act as ligands or catalysts due to the potential coordination sites provided by the naphthyridinyl nitrogen atoms and the sulfide moiety. The electronic properties imparted by the trifluoromethyl groups could influence the catalytic activity, potentially leading to novel catalytic systems for organic transformations, such as cross-coupling reactions, oxidation, and reduction processes (Alonso et al., 2005).
Potential for Sensor Development
The unique electronic structure of this compound could also make it a candidate for the development of chemical sensors. The naphthyridine core, in particular, may allow for selective interaction with specific analytes, leading to changes in the compound's optical or electronic properties that can be detected and quantified. Such sensors could be valuable in environmental monitoring, medical diagnostics, and industrial process control (Chahal et al., 2018).
Propiedades
IUPAC Name |
7-(4-chlorophenyl)sulfanyl-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF6N2S/c17-8-1-3-9(4-2-8)26-13-6-5-10-11(15(18,19)20)7-12(16(21,22)23)24-14(10)25-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVISNLHWECWXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
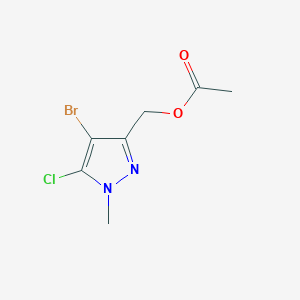
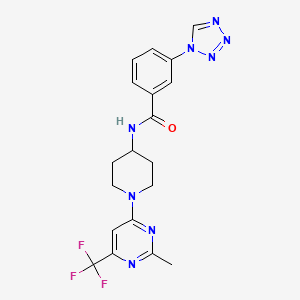
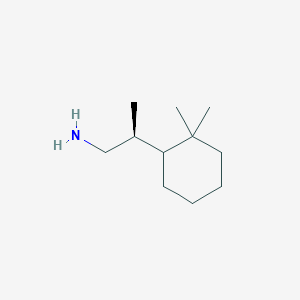

![2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide](/img/structure/B2485714.png)
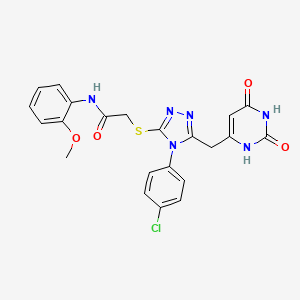
![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2485719.png)


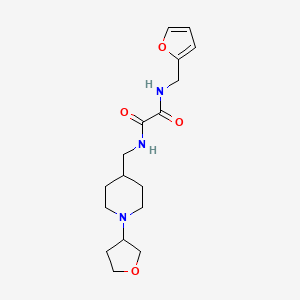


![Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2485731.png)
